molecular formula C23H31N3OS B2577689 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-phenethylurea CAS No. 1235377-84-0

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-phenethylurea

Cat. No. B2577689
CAS RN: 1235377-84-0
M. Wt: 397.58
InChI Key: YFFOOENOEJOKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-phenethylurea is a synthetic compound that belongs to the class of phenethylamines. It is also known as UMB24 or N-{1-[2-(methylsulfanyl)benzyl]piperidin-4-yl}-N-(3-phenylpropyl)urea. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Stereochemistry of Ionic Thiol Addition to Acetylenic Ketones

This study explores the piperidine-catalyzed addition of thiols to various acetylenic ketones, resulting in a mixture of isomers. The research provides valuable insights into the stereochemical outcomes of such reactions, which could be relevant for understanding the reactivity and potential applications of complex piperidine derivatives in synthesis and medicinal chemistry (Omar & Basyouni, 1974).

Causes of Potential Inversion in 1,2,4,5-tetrakis(amino)benzenes

This paper discusses the synthesis and electrochemical analysis of compounds bearing piperidin-1-yl substituents. The findings on the electronic properties and potential inversion could provide a foundation for the development of novel compounds with specific electronic and structural characteristics, potentially applicable in materials science or pharmacology (Adams et al., 2010).

Synthesis of 3,5-Dimethylene-4-phenylpiperidine-2,6-dione from Baylis-Hillman Adduct

This research presents a novel synthetic pathway to piperidine derivatives, highlighting the versatility of such compounds in chemical synthesis. Understanding these synthetic routes could be crucial for designing new compounds with similar backbones for various scientific applications (Lee, Kim, & Kim, 2006).

Homoleptic Cyclometalated Iridium Complexes

This paper explores the luminescence properties of cyclometalated iridium complexes, some of which contain piperidinato ligands. Such studies are essential for developing new materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) (Tsuboyama et al., 2003).

Synthesis and Antimicrobial Activity of Piperidine Derivatives

This study involves the synthesis of piperidine derivatives and their evaluation against pathogens affecting tomato plants. The findings highlight the potential of piperidine-based compounds in developing new antimicrobial agents, which could have broader applications in agricultural science and disease management (Vinaya et al., 2009).

properties

IUPAC Name

1-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3OS/c1-28-22-10-6-5-9-21(22)18-26-15-12-20(13-16-26)17-25-23(27)24-14-11-19-7-3-2-4-8-19/h2-10,20H,11-18H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFOOENOEJOKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.